molecular formula C25H20ClFN2O5S B405429 ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405429
M. Wt: 515g/mol
InChI Key: XGXLUHSOZUBQOY-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as acetoxy, chloro, and fluoro groups are introduced through substitution reactions using reagents like acetic anhydride, chlorinating agents, and fluorinating agents.

    Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its biological activity and potential as a drug candidate.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar core structures but different substituents.

    Uniqueness: The presence of specific functional groups such as acetoxy, chloro, and fluoro groups that may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C25H20ClFN2O5S

Molecular Weight

515g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H20ClFN2O5S/c1-4-33-24(32)21-13(2)28-25-29(22(21)15-8-10-16(11-9-15)34-14(3)30)23(31)20(35-25)12-17-18(26)6-5-7-19(17)27/h5-12,22H,4H2,1-3H3/b20-12-

InChI Key

XGXLUHSOZUBQOY-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

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